molecular formula C26H30FN5O2 B14978840 [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B14978840
M. Wt: 463.5 g/mol
InChI Key: FRKWTHGAPPBLOG-UHFFFAOYSA-N
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Description

[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone: is a complex organic compound that features a quinoxaline ring, a piperidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline ring, followed by the introduction of the piperidine and piperazine moieties. Common reagents used in these reactions include ethoxyquinoxaline, piperidine, and 4-fluorophenylpiperazine. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce piperidine or piperazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential .

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its pharmacological properties make it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in materials science and chemical engineering .

Mechanism of Action

The mechanism of action of [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone apart is its unique combination of the quinoxaline, piperidine, and piperazine rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C26H30FN5O2

Molecular Weight

463.5 g/mol

IUPAC Name

[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H30FN5O2/c1-2-34-25-24(28-22-7-3-4-8-23(22)29-25)32-13-5-6-19(18-32)26(33)31-16-14-30(15-17-31)21-11-9-20(27)10-12-21/h3-4,7-12,19H,2,5-6,13-18H2,1H3

InChI Key

FRKWTHGAPPBLOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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